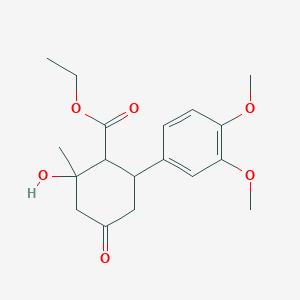![molecular formula C16H18As2N2O6 B14733289 [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid CAS No. 5408-70-8](/img/structure/B14733289.png)
[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of arsenic atoms within its structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include arsenic trioxide, benzoyl chloride, and ethyl carbamate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield arsenic-containing oxides, while reduction could produce more stable, reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for studying cellular mechanisms and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialized materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the manufacturing of advanced materials.
Mechanism of Action
The mechanism of action of [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
[ethane-1,2-diylbis(carbamoylbenzene-4,1-diyl)]bis(arsonous acid): This compound shares a similar structure but differs in the arrangement of its functional groups.
Disperse Red 179: Another compound with a similar molecular formula but different functional groups and properties.
Uniqueness
The uniqueness of [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid lies in its specific arrangement of functional groups and the presence of arsenic atoms. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its properties and applications could lead to new discoveries and advancements in these fields.
Properties
CAS No. |
5408-70-8 |
|---|---|
Molecular Formula |
C16H18As2N2O6 |
Molecular Weight |
484.17 g/mol |
IUPAC Name |
[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid |
InChI |
InChI=1S/C16H18As2N2O6/c21-15(11-1-5-13(6-2-11)17(23)24)19-9-10-20-16(22)12-3-7-14(8-4-12)18(25)26/h1-8,23-26H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
LATFUJUXNQZCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)[As](O)O)[As](O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


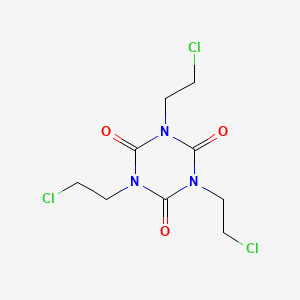



![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
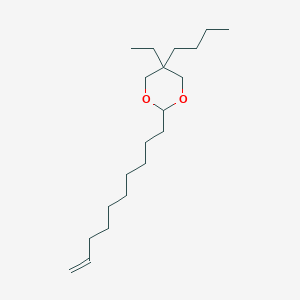
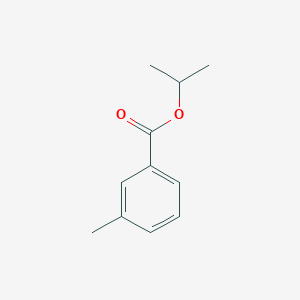
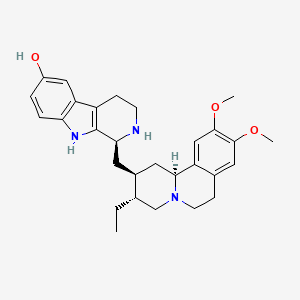
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)

![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)
